7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride
Overview
Description
7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O4S and a molecular weight of 248.65 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride typically involves the reaction of 7-methoxy-2,1,3-benzoxadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions involving this compound.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the labeling of biomolecules due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as inhibitors of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole: Another sulfonyl chloride derivative with similar reactivity but different substituents.
7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride is unique due to its methoxy substituent, which can influence its reactivity and properties compared to other sulfonyl chloride derivatives. This uniqueness makes it valuable in specific applications where the methoxy group provides distinct advantages .
Properties
IUPAC Name |
7-methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4S/c1-13-4-2-3-5(15(8,11)12)7-6(4)9-14-10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIXZEFXYVOSTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=NON=C12)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649430 | |
Record name | 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944780-94-3 | |
Record name | 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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